molecular formula C6H8Cl3FO2 B6312237 Ethyl 2,2,4-trichloro-4-fluorobutyrate CAS No. 77147-44-5

Ethyl 2,2,4-trichloro-4-fluorobutyrate

Cat. No.: B6312237
CAS No.: 77147-44-5
M. Wt: 237.5 g/mol
InChI Key: PPRIPSDMEUVTKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2,4-trichloro-4-fluorobutyrate is a chemical compound with a unique molecular structure that holds immense potential for scientific research. This compound is known for its applications in organic synthesis and pharmaceutical development, making it a valuable asset in advancing scientific knowledge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2,4-trichloro-4-fluorobutyrate typically involves the reaction of ethyl butyrate with trichloromethyl fluoride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,4-trichloro-4-fluorobutyrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the compound into less chlorinated or fluorinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of less chlorinated or fluorinated derivatives.

    Substitution: Formation of substituted butyrate derivatives.

Scientific Research Applications

Ethyl 2,2,4-trichloro-4-fluorobutyrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,2,4-trichloro-4-fluorobutyrate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluorobutyrate: Similar in structure but with trifluoromethyl group instead of trichloromethyl and fluorine.

    Ethyl 4,4,4-trifluoro-2-butynoate: Contains a triple bond and trifluoromethyl group.

    Ethyl 4,4,4-trifluorocrotonate: Contains a double bond and trifluoromethyl group.

Uniqueness

Ethyl 2,2,4-trichloro-4-fluorobutyrate is unique due to its combination of trichloromethyl and fluorine groups, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical transformations and interactions.

Properties

IUPAC Name

ethyl 2,2,4-trichloro-4-fluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl3FO2/c1-2-12-5(11)6(8,9)3-4(7)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRIPSDMEUVTKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(F)Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl3FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.